5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile
CAS No.:
Cat. No.: VC16003934
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile -](/images/structure/VC16003934.png)
Specification
Molecular Formula | C6H7N5 |
---|---|
Molecular Weight | 149.15 g/mol |
IUPAC Name | 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile |
Standard InChI | InChI=1S/C6H7N5/c7-3-5-9-10-6-4-8-1-2-11(5)6/h8H,1-2,4H2 |
Standard InChI Key | XODJNKKDLCFEHF-UHFFFAOYSA-N |
Canonical SMILES | C1CN2C(=NN=C2C#N)CN1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core consists of a bicyclic system: a pyrazine ring (six-membered, two nitrogen atoms) fused to a triazole ring (five-membered, three nitrogen atoms). The pyrazine ring is partially hydrogenated (tetrahydro), reducing aromaticity and increasing conformational flexibility. The carbonitrile group at position 3 contributes to dipole interactions and hydrogen-bonding capabilities, influencing solubility and reactivity.
Physicochemical Properties
While no direct measurements exist for the carbonitrile derivative, analogous compounds provide benchmarks. For example, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride exhibits a melting point of 264°C (with decomposition) . Replacing the trifluoromethyl group with a carbonitrile likely alters thermal stability due to differences in electronegativity and molecular packing. Theoretical calculations predict a molecular weight of approximately 189.17 g/mol for the carbonitrile variant, with a formula of C₇H₇N₅.
Synthetic Methodologies
Route Design Considerations
Synthesis of triazolo-pyrazine derivatives typically involves cyclization reactions. A patent detailing the synthesis of a related trifluoromethyl compound provides a foundational framework. Key steps include:
-
Nucleophilic substitution: Reacting 2-chloropyrazine with hydrazine hydrate to form a hydrazine-pyrazine intermediate.
-
Cyclization: Treating the intermediate with trifluoroacetic anhydride and methanesulfonic acid to induce triazole ring formation.
-
Hydrogenation: Catalytic hydrogenation using palladium on carbon to saturate the pyrazine ring.
Challenges and Optimization
The synthesis of related compounds often encounters issues with byproduct formation and purification. For instance, the trifluoromethyl variant required multiple recrystallization steps to achieve 99.3% purity . Introducing a carbonitrile group may exacerbate these challenges due to the nucleophilic nature of cyanide, necessitating inert atmospheres and anhydrous conditions.
Reactivity and Functionalization
Electrophilic Substitution
The carbonitrile group acts as a strong electron-withdrawing group, directing electrophilic attacks to the α-positions of the triazole ring. This reactivity could be exploited for further functionalization, such as:
-
Nucleophilic addition to the nitrile group to form amidines or tetrazoles.
-
Cross-coupling reactions (e.g., Suzuki-Miyaura) at halogenated positions on the triazole ring.
Stability Under Acidic/Basic Conditions
Analogous triazolo-pyrazine compounds demonstrate sensitivity to strong acids and bases. The trifluoromethyl derivative decomposed at 264°C , suggesting that the carbonitrile variant may exhibit similar thermal stability but could hydrolyze under prolonged exposure to moisture, forming carboxylic acids or amides.
Substituent | Electronic Effect | Hydrophobicity (LogP) | Bioactivity Trend |
---|---|---|---|
Trifluoromethyl | Strongly EWG | High (~2.1) | Moderate iNOS inhibition |
Carbonitrile | Moderately EWG | Moderate (~1.5) | Hypothesized enhanced binding |
EWG = Electron-Withdrawing Group
Future Directions
Synthetic Innovation
Developing a scalable route for 5,6,7,8-tetrahydro-[1, triazolo[4,3-a]pyrazine-3-carbonitrile requires:
-
Alternative cyclization strategies: Photo- or electro-chemical methods to improve yield.
-
Protecting group chemistry: Shielding the nitrile during reactive steps to prevent undesired side reactions.
Biological Screening
Priority targets for in vitro testing include:
-
Kinase panels: EGFR, VEGFR, and CDK inhibitors.
-
Neurotransmitter receptors: Serotonin and dopamine receptors, leveraging structural similarity to psychoactive compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume